molecular formula C10H12BrNO2 B3194751 2-Amino-4-Isopropyl-5-Bromobenzoic Acid CAS No. 859937-44-3

2-Amino-4-Isopropyl-5-Bromobenzoic Acid

Cat. No.: B3194751
CAS No.: 859937-44-3
M. Wt: 258.11 g/mol
InChI Key: WYJXDUPRFXNOOH-UHFFFAOYSA-N
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Description

2-Amino-4-Isopropyl-5-Bromobenzoic Acid is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, featuring an amino group at the 2-position, an isopropyl group at the 4-position, and a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-Isopropyl-5-Bromobenzoic Acid can be achieved through several methods. One common approach involves the bromination of 2-Amino-4-Isopropylbenzoic Acid. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-Amino-4-Isopropylbenzoic Acid is coupled with a brominated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-Isopropyl-5-Bromobenzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-Amino-4-Isopropyl-5-Bromobenzoic Acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Research: The compound can be used as a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2-Amino-4-Isopropyl-5-Bromobenzoic Acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, isopropyl, and bromine groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

2-Amino-4-Isopropyl-5-Bromobenzoic Acid can be compared with other similar compounds, such as:

    2-Amino-4-Bromobenzoic Acid: Lacks the isopropyl group, which may affect its reactivity and applications.

    2-Amino-5-Bromobenzoic Acid: Has the bromine atom at a different position, leading to different chemical properties and reactivity.

    2-Amino-4-Isopropylbenzoic Acid:

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-bromo-4-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-5(2)6-4-9(12)7(10(13)14)3-8(6)11/h3-5H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJXDUPRFXNOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1Br)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743189
Record name 2-Amino-5-bromo-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859937-44-3
Record name 2-Amino-5-bromo-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-Isopropyl-5-Bromobenzoic Acid
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